molecular formula C18H26BFO4 B2740719 2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246531-89-3

2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2740719
CAS No.: 2246531-89-3
M. Wt: 336.21
InChI Key: UBZXQJADCQGFRP-UHFFFAOYSA-N
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Description

2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a fluorine atom at the 5-position of the phenyl ring and a tetrahydropyranylmethoxy (oxan-2-ylmethoxy) group at the 2-position. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a common structural motif in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in organic synthesis .

Properties

IUPAC Name

2-[5-fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BFO4/c1-17(2)18(3,4)24-19(23-17)15-11-13(20)8-9-16(15)22-12-14-7-5-6-10-21-14/h8-9,11,14H,5-7,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZXQJADCQGFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OCC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 5-fluoro-2-hydroxybenzaldehyde, undergoes a reaction with oxan-2-ylmethanol in the presence of a base to form 5-fluoro-2-(oxan-2-ylmethoxy)benzaldehyde.

    Boronic Acid Formation: The intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The fluorinated aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation.

    Boranes: Formed through reduction.

Scientific Research Applications

2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The primary mechanism of action for this compound involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process is facilitated by the electron-withdrawing fluorine atom, which enhances the reactivity of the aromatic ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogues share the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core with variations in the phenyl ring substituents (Table 1):

Compound Name Substituents Similarity Score Key Features
2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -OCH₃ at 2-position 0.98 Smaller alkoxy group; higher reactivity in cross-coupling due to less steric hindrance
2-(2-(Cyclopropylmethoxy)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -OCH₂C₃H₅ (cyclopropylmethoxy) at 2-position 0.94 Moderate steric bulk; cyclopropane may enhance metabolic stability in medicinal applications
[2-Fluoro-5-(pinacol boronate)phenyl]methanol -CH₂OH at para position N/A Hydroxymethyl group increases polarity; m.p. 44–47°C
2-[5-Fluoro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -SO₂CH₃ at 2-position N/A Electron-withdrawing sulfonyl group may reduce coupling efficiency

Table 1. Structural analogues of the target compound, highlighting substituent diversity.

Electronic and Steric Effects

  • Fluorine Substitution : The 5-fluoro group is a common feature in several analogues (e.g., ). Fluorine’s electron-withdrawing nature activates the boronate toward cross-coupling by polarizing the boron-carbon bond .
  • Oxan-2-ylmethoxy vs. Smaller Alkoxy Groups: The tetrahydropyranylmethoxy group in the target compound introduces greater steric bulk compared to methoxy or cyclopropylmethoxy groups (Table 1). This may reduce reactivity in sterically demanding reactions but improve solubility in nonpolar solvents .
  • Sulfonyl and Hydroxymethyl Groups : Compounds with -SO₂CH₃ or -CH₂OH substituents (e.g., ) exhibit altered electronic profiles, affecting their applicability in catalysis or medicinal chemistry.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound’s boronate core is compatible with Pd-catalyzed couplings, as demonstrated by analogues like 2-(3-bromophenyl)-5-fluoro-1H-indole boronate (85% yield in a Pd/dppf system) .
  • Steric Effects : Bulky substituents (e.g., oxan-2-ylmethoxy) can hinder transmetalation steps, necessitating optimized catalysts. For example, ligands like IPr2HCl improve selectivity in hindered systems .
  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity, as seen in the high-yielding synthesis of biaryls using fluorinated boronates .

Physicochemical Properties

  • Melting Points: Analogues with polar groups (e.g., -CH₂OH in ) exhibit higher melting points (44–47°C), while nonpolar substituents (e.g., -OCH₂C₃H₅ ) likely remain oils.
  • Solubility : The oxan-2-ylmethoxy group may enhance solubility in organic solvents compared to smaller alkoxy groups, similar to tetrahydropyran-protected intermediates in drug synthesis .

Biological Activity

2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C18H26BFO4
  • Molecular Weight: 336.2 g/mol
  • CAS Number: 2246531-89-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom allows for unique interactions with biomolecules, particularly in enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Signal Transduction Modulation: It could modulate pathways involved in cell survival and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Study Findings: In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
StudyCell LineIC50 (µM)Mechanism
MCF-710Caspase activation
HeLa15Cell cycle arrest

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary findings suggest it can reduce the production of pro-inflammatory cytokines in macrophages.

Case Study:
A recent study demonstrated that treatment with the compound led to a significant decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Studies indicate:

  • Absorption: Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
  • Metabolism: Primarily metabolized in the liver with a half-life of approximately 4 hours.

Toxicology

Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents certain toxicity risks at higher concentrations.

ParameterResult
Acute ToxicityModerate
Chronic ToxicityLow
MutagenicityNegative

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